1-phenethyl-1H-benzo[d]imidazol-2(3H)-one
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Overview
Description
1-Phenethyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzimidazole core with a phenethyl substituent, making it a unique and versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenethyl-1H-benzo[d]imidazol-2(3H)-one can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions. The reaction typically proceeds via cyclization to form the benzimidazole ring. For instance, the reaction of o-phenylenediamine with phenylacetaldehyde in the presence of a strong acid like hydrochloric acid can yield the desired product .
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include using catalysts, controlling temperature, and employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Phenethyl-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenethyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Benzimidazole derivatives with oxidized functional groups.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
1-Phenethyl-1H-benzo[d]imidazol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-phenethyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
1H-benzo[d]imidazole: The parent compound without the phenethyl substituent.
2-Phenyl-1H-benzo[d]imidazole: A similar compound with a phenyl group instead of a phenethyl group.
1-Methyl-1H-benzo[d]imidazole: A methyl-substituted benzimidazole.
Uniqueness: 1-Phenethyl-1H-benzo[d]imidazol-2(3H)-one is unique due to its phenethyl substituent, which imparts distinct chemical and biological properties. This substituent can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic targets .
Properties
IUPAC Name |
3-(2-phenylethyl)-1H-benzimidazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c18-15-16-13-8-4-5-9-14(13)17(15)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAGJXUKLXPDRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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